![molecular formula C17H21NO3 B184132 Benzyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 436086-80-5](/img/structure/B184132.png)
Benzyl-(2,3,4-trimethoxy-benzyl)-amine
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Overview
Description
“Benzyl-(2,3,4-trimethoxy-benzyl)-amine” is a chemical compound. It’s related to 2,3,4-Trimethoxybenzyl alcohol , which is a trimethoxylated aromatic alcohol . This compound is used to introduce a benzyl group onto the 2′-OH of purine ribonucleoside .
Synthesis Analysis
The synthesis of related compounds involves taking 2, 3, 4-trimethoxy benzaldehyde and piperazine as raw materials and formic acid as a catalyst . The solvent is added in the 2, 3, 4-trimethoxy benzaldehyde and the piperazine for reaction . The solvent is then removed by steaming, and the pH value of the reaction liquid is adjusted to be 11-13 . Finally, reflux, acidification, and rotary steaming are carried out to obtain the final product .Molecular Structure Analysis
The molecular structure of the related compound 2,3,4-Trimethoxybenzyl alcohol has the formula C10H14O4 . Its molecular weight is 198.2158 .Physical And Chemical Properties Analysis
The related compound 2,3,4-Trimethoxybenzyl alcohol has a boiling point of 105 °C/25 mmHg (lit.) and a density of 1.151 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.532 (lit.) .Scientific Research Applications
Stereospecific Nucleophilic Substitution
Research by Gui and Tian (2017) outlines a protocol for sequential benzyne activation and nucleophilic substitution of enantioenriched tertiary benzylic amines, enabling the formation of various chiral compounds with excellent enantiopurity under metal-free conditions. This process is significant for synthesizing structurally diverse benzylic compounds with potential applications in organic synthesis and pharmaceuticals (Gui & Tian, 2017).
Synthesis of Novel Compounds
Liu et al. (2008) demonstrated a microwave-assisted synthesis method for novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. This efficient and fast method has implications in the synthesis of compounds with potential anti-proliferative activities (Liu et al., 2008).
Asymmetric Synthesis in Drug Intermediates
Sakai, Kawamoto, and Tomioka (2006) described a method for the asymmetric synthesis of intermediates for otamixaban and premafloxacin. This involves a chiral ligand-controlled conjugate addition reaction, highlighting the role of benzyl-(2,3,4-trimethoxy-benzyl)-amine in the development of key pharmaceutical intermediates (Sakai, Kawamoto, & Tomioka, 2006).
Catalytic Intermolecular Amination
Fiori and Du Bois (2007) explored a methodology for intermolecular C-H amination, which is significant for the synthesis of substituted amines, amino alcohols, and diamines. Their research provides insights into reaction chemoselectivity and the nature of the active oxidant, contributing to the understanding of catalytic cycles in organic synthesis (Fiori & Du Bois, 2007).
Process Improvement in Pharmaceutical Synthesis
Neelakandan et al. (2013) reported an improved process for the preparation of trimethobenzamide hydrochloride, which is significant for pharmaceutical manufacturing. This process addresses impurities commonly encountered in the synthesis of this compound (Neelakandan et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEYFQNOYZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354344 |
Source
|
Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
CAS RN |
436086-80-5 |
Source
|
Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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